2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol
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Description
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as AMEPE, is a novel chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Imaging Agents in Parkinson's Disease
- Study : (Wang, Gao, Xu, & Zheng, 2017)
- Application : This study involves the synthesis of a PET agent for imaging LRRK2 enzyme, which is significant in Parkinson's disease.
Antifungal Effects
- Study : (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)
- Application : Investigated the antifungal effects of similar pyrimidine derivatives against types of fungi, indicating potential antifungal applications.
Anticancer Evaluation
- Study : (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014)
- Application : The study explores the synthesis of pyrimidine derivatives and their screening against cancer cell lines, notably breast and colon cancer.
Synthesis of Novel Derivatives
- Study : (Jadhav, Jadhav, Kale, & Sirsat, 2022)
- Application : Focuses on the synthesis of novel pyrimidine derivatives, showcasing the compound's versatility in creating new chemical entities.
Potential COVID-19 Drug Discovery
- Study : (Rane, Pandey, Chatterjee, Khan, Kumar, Prakash, & Ray, 2020)
- Application : This research utilizes computational techniques to identify diaryl pyrimidine analogues as potential inhibitors in the treatment of COVID-19.
Antiproliferative Activity
- Study : (Nassar, Badry, Eltoukhy, & Ayyad, 2016)
- Application : Explores the synthesis of pyrimidine derivatives and evaluates their antiproliferative activities.
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-14-8-9-15(17(23)10-14)18-16(11-21-19(20)22-18)12-4-6-13(24-2)7-5-12/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXZZLVJJOBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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